Apremilast-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H24N2O7S |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
N-[2-[(1S)-1-[3-ethoxy-4-(trideuteriomethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i3D3 |
InChI 键 |
IMOZEMNVLZVGJZ-LGKZJITBSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Apremilast-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Apremilast-d3, a deuterated isotopologue of Apremilast. Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1] The deuterated form, this compound, is a critical tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry.[2][3] This document outlines the synthetic pathway, detailed experimental protocols, and comprehensive characterization data.
Mechanism of Action
Apremilast exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) within inflammatory cells.[4][5] By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[6][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[8] The downstream effects include the downregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and IL-23, and the upregulation of anti-inflammatory mediators like IL-10.[5][7] The precise mechanisms by which Apremilast exerts its therapeutic action are not yet fully defined.[4]
References
- 1. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijper.org [ijper.org]
- 4. otezlapro.com [otezlapro.com]
- 5. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. borderfreehealth.com [borderfreehealth.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Deuterated Apremilast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apremilast (B1683926) is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule, primarily by slowing its metabolic clearance. This technical guide provides a comprehensive overview of the known chemical properties of apremilast and an informed projection of the chemical and pharmacokinetic properties of deuterated apremilast. Detailed experimental protocols for the characterization of such a drug substance are also provided, along with visualizations of key signaling pathways and experimental workflows. While specific experimental data on deuterated apremilast is not extensively available in the public domain, this guide extrapolates its anticipated properties based on the well-understood metabolism of apremilast and the established principles of the kinetic isotope effect.
Physicochemical Properties of Apremilast
Apremilast is a non-hygroscopic, white to pale yellow powder.[1][2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide | [3] |
| Molecular Formula | C₂₂H₂₄N₂O₇S | [1][3] |
| Molecular Weight | 460.5 g/mol | [3] |
| CAS Number | 608141-41-9 | [3] |
| Melting Point | 156.1°C | [4] |
| Appearance | White to off-white powder | [4][5] |
| Hygroscopicity | Non-hygroscopic | [1][2] |
Solubility Profile of Apremilast
Apremilast is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability.[6] It is practically insoluble in water across a wide pH range but shows solubility in several organic solvents.[1][2]
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [1][2] |
| Ethanol | Slightly soluble | [4] |
| Acetone | Soluble (20 mg/mL) | [4] |
| DMSO | Soluble (80 mg/mL) | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Dichloromethane | Soluble | [2] |
| Acetonitrile (B52724) | Slightly soluble | [2] |
| Methanol | Slightly soluble | [7] |
| Ethyl Acetate | Freely soluble | [7] |
| Transcutol® | Freely soluble | [7] |
| Polyethylene glycol-400 (PEG-400) | Sparingly soluble | [7] |
| Isopropanol (IPA) | Slightly soluble | [7] |
| 1-Butanol | Slightly soluble | [7] |
| 2-Butanol | Slightly soluble | [7] |
| Ethylene Glycol (EG) | Slightly soluble | [7] |
| Propylene Glycol (PG) | Slightly soluble | [7] |
Stability of Apremilast
Forced degradation studies have shown that apremilast is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable to heat and light.[6][8]
| Condition | Degradation | Reference |
| Acid Hydrolysis (0.1 M HCl) | 21% | [8] |
| Alkaline Hydrolysis (0.1 M NaOH) | 6.5% | [8] |
| Oxidative (15% v/v H₂O₂) | 25.7% | [8] |
| Photolytic | 3.9% | [8] |
| Thermal | Stable | [9] |
Metabolism of Apremilast
Apremilast is extensively metabolized in humans through multiple pathways, with less than 7% of the administered dose excreted as the unchanged drug.[10][11] The primary routes of metabolism are cytochrome P450 (CYP)-mediated oxidation and non-CYP-mediated hydrolysis.[12][13]
-
CYP-Mediated Oxidation: Primarily mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2A6.[12][13][14] The major oxidative metabolic pathway is O-demethylation, followed by glucuronidation.[10][11] O-deethylation and hydroxylation also occur to a lesser extent.[10][11]
-
Non-CYP-Mediated Hydrolysis: This pathway also contributes to the clearance of apremilast.[12]
-
Major Metabolite: The predominant metabolite found in circulation and excreta is O-desmethyl apremilast glucuronide, which is pharmacologically inactive.[10][11]
Deuterated Apremilast: An Informed Projection
Deuteration of a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect (KIE).[15][16] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the cleavage of a C-D bond slower.[17] When C-H bond cleavage is the rate-limiting step in a metabolic pathway, deuteration at that position can slow down the rate of metabolism.[16][17]
For apremilast, the primary sites of metabolism are the O-ethyl and O-methyl groups, which are susceptible to CYP3A4-mediated dealkylation.[12] Deuteration of these groups is expected to have the following effects:
-
Reduced Metabolic Clearance: By slowing the rate of O-dealkylation, deuteration is anticipated to decrease the overall metabolic clearance of apremilast.
-
Increased Half-Life and Exposure: A reduction in clearance would lead to a longer plasma half-life (t½) and increased overall drug exposure (AUC).[18]
-
Potential for Lower Dosing: Enhanced exposure may allow for a reduction in the required dose or dosing frequency to achieve the desired therapeutic effect.[18]
-
Metabolic Switching: It is possible that slowing metabolism at the primary sites could lead to an increase in metabolism through alternative pathways ("metabolic switching").[16] However, as the major metabolites of apremilast are inactive, this is unlikely to result in the formation of new active or toxic metabolites.[10]
The table below provides a qualitative comparison of the anticipated pharmacokinetic properties of deuterated apremilast versus the parent compound.
| Pharmacokinetic Parameter | Apremilast | Deuterated Apremilast (Projected) |
| Metabolic Clearance (CL) | High | Lower |
| Half-life (t½) | 6-9 hours[13] | Longer |
| Area Under the Curve (AUC) | Dose-proportional | Higher at equivalent doses |
| Maximum Concentration (Cmax) | ~333 ng/mL (20 mg dose)[10] | Potentially higher or similar, with a delayed Tmax |
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of deuterated apremilast in an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of deuterated apremilast in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4).
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Analyze the turbidity of each well using a nephelometer or measure the concentration of the dissolved compound in the supernatant after centrifugation using LC-MS/MS.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Forced Degradation Study
Objective: To evaluate the stability of deuterated apremilast under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of deuterated apremilast (e.g., 1 mg/mL) in an appropriate solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105°C for 5 days.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the incubation period.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any major degradation products.
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of deuterated apremilast in human liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and deuterated apremilast (e.g., 1 µM final concentration) in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of deuterated apremilast at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Visualizations
Apremilast Signaling Pathway
Caption: Apremilast inhibits PDE4, leading to increased cAMP levels and modulation of inflammatory mediators.
Metabolic Stability Assay Workflow
References
- 1. Apremilast - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Apremilast - LKT Labs [lktlabs.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]
- 7. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. dovepress.com [dovepress.com]
- 15. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juniperpublishers.com [juniperpublishers.com]
Commercial Availability and Technical Applications of Apremilast-d3 for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast (B1683926) is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. By inhibiting PDE4, apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[1][2][3] Its therapeutic efficacy in the treatment of psoriasis and psoriatic arthritis has established it as a significant immunomodulatory agent. For researchers investigating the pharmacokinetics, metabolism, and mechanism of action of apremilast, the deuterated analog, Apremilast-d3, serves as an invaluable tool, primarily as an internal standard in mass spectrometry-based bioanalytical assays. This technical guide provides a comprehensive overview of the commercial availability of this compound for research purposes, its core mechanism of action, and detailed protocols for its application in relevant in vitro assays.
Commercial Availability of this compound
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and development. The following table summarizes the key information from prominent vendors.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Clearsynth | CS-O-38388 | 1386387-95-6 | C₂₂H₂₁D₃N₂O₇S | 463.52 | >98% | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg |
| Daicel Pharma Standards | DCTI-A-047 | N/A | C₂₂H₂₁D₃N₂O₇S | 463.52 | High Purity (CoA provided) | Inquire |
| MedChemExpress | HY-13017S2 | 1386387-95-6 | C₂₂H₂₁D₃N₂O₇S | 463.52 | >98% | Inquire |
| Hexonsynth | HXO-38388 | N/A | C₂₂H₂₁D₃N₂O₇S | 463.52 | High Purity | Inquire |
Note: The availability and catalog information may be subject to change. It is recommended to visit the supplier's website for the most current information. A Certificate of Analysis (CoA) is typically available upon request and provides detailed information on the compound's identity and purity, often including data from 1H NMR, mass spectrometry, and HPLC analysis.[4][5]
Mechanism of Action: The PDE4 Signaling Pathway
Apremilast exerts its anti-inflammatory effects by specifically inhibiting phosphodiesterase 4 (PDE4). PDE4 is the predominant enzyme responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP) in immune cells. The inhibition of PDE4 leads to an accumulation of intracellular cAMP.[1][2][3] This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP Response Element-Binding protein (CREB).[1][6][7] Activated CREB translocates to the nucleus and modulates gene expression, leading to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, and the upregulation of the anti-inflammatory cytokine IL-10.[1][2][3][6]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apremilast Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Apremilast-d3: Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical assessment of Apremilast-d3, a deuterated analog of Apremilast. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the product's quality specifications, the methodologies used for its analysis, and its mechanism of action. This document delves into the certificate of analysis, purity determination, and the intricate signaling pathways affected by Apremilast.
Certificate of Analysis: this compound
The Certificate of Analysis (CoA) for this compound summarizes the quality and purity of a specific batch. The following table represents a typical CoA, providing key analytical data and specifications.
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual |
| Molecular Formula | C₂₂H₂₁D₃N₂O₇S | Conforms | Mass Spectrometry |
| Molecular Weight | 463.52 g/mol | 463.51 g/mol | Mass Spectrometry |
| Purity (HPLC) | ≥ 99.0% | 99.8% | HPLC |
| Purity (qNMR) | Report Value | 99.7% | ¹H NMR |
| Isotopic Purity (d₃) | ≥ 98.0% | 99.2% | Mass Spectrometry / NMR |
| Individual Impurity | ≤ 0.10% | < 0.05% | HPLC |
| Total Impurities | ≤ 0.5% | 0.2% | HPLC |
| Residual Solvents | ≤ 0.5% | Conforms | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | KF Titration |
| ¹H NMR | Conforms to Structure | Conforms | NMR Spectroscopy |
| Mass Spectrum | Conforms to Structure | Conforms | ESI-MS |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. Below are the protocols for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. This stock solution is then diluted to an appropriate concentration for analysis.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualizations
Apremilast Signaling Pathway
Apremilast is an inhibitor of phosphodiesterase 4 (PDE4). By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.
Caption: this compound inhibits PDE4, leading to increased cAMP, which modulates cytokine gene expression.
Experimental Workflow for this compound Purity Analysis
The following diagram illustrates the logical flow of the experimental procedures for determining the purity and identity of this compound.
Caption: Workflow for the comprehensive purity and identity analysis of this compound.
Isotopic Stability of Apremilast-d3 in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Apremilast (B1683926) and the Role of a Stable Isotope-Labeled Internal Standard
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] The mechanism of action involves the inhibition of PDE4, which leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[3][4][5]
Accurate quantification of apremilast in biological matrices such as plasma and serum is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as apremilast-d3, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] An SIL-IS has nearly identical physicochemical properties to the analyte, ensuring similar extraction recovery and chromatographic behavior, and effectively compensates for matrix effects, thereby improving the accuracy and precision of the analytical method.[6]
A critical assumption for the use of an SIL-IS is its isotopic stability throughout the sample handling, storage, and analysis process. Any loss or exchange of the deuterium (B1214612) atoms (back-exchange) can compromise the integrity of the bioanalytical data. This guide provides a framework for assessing the isotopic stability of this compound in biological matrices.
Chemical Structure and Position of Deuterium Labels in this compound
The chemical name for apremilast is N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide.[1] Commercially available this compound is typically labeled on the methoxy (B1213986) or acetyl group. For example, one common form is N-(2-(1-(3-ethoxy-4-(methoxy-d3)phenyl)-2-(methylsulfonyl)ethyl).[7] Another is (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide-2,2,2-d3.[8]
The deuterium labels on the methoxy or acetyl groups are on carbon atoms and are not readily exchangeable under typical physiological or analytical conditions, which generally involve neutral to slightly acidic or basic pH.[9] Hydrogen-deuterium exchange primarily occurs with labile protons, such as those on heteroatoms (e.g., -OH, -NH, -SH), or with protons on carbon atoms adjacent to a carbonyl group under strongly acidic or basic conditions.[9][10] Given the position of the deuterium labels in this compound, the risk of back-exchange is considered low.
Regulatory Guidance on Internal Standard Stability
Both the FDA and EMA provide guidelines on bioanalytical method validation.[11][12][13][14][15] The EMA guideline on bioanalytical method validation states that it is not necessary to study the stability of a stable-isotope labeled internal standard if it can be demonstrated that no isotope exchange reactions occur under the same conditions where the analyte's stability has been proven.[16] However, it is good practice to assess the stability of the internal standard during method development and validation to ensure the robustness of the assay.
Recommended Experimental Protocols for Stability Assessment
The following experimental protocols are recommended to assess the stability of this compound in biological matrices. These tests are designed to mimic the conditions that samples may encounter during a clinical or non-clinical study.
Freeze-Thaw Stability
This experiment evaluates the stability of this compound after repeated cycles of freezing and thawing.
Protocol:
-
Prepare two sets of quality control (QC) samples at low and high concentrations in the relevant biological matrix (e.g., plasma).
-
Analyze one set of QC samples (the baseline) immediately.
-
Store the second set of QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of cycles (e.g., 3 to 5 cycles).
-
Analyze the samples and compare the response of this compound to the baseline samples.
Short-Term (Bench-Top) Stability
This experiment assesses the stability of this compound in the biological matrix at room temperature for a duration that reflects the sample handling time.
Protocol:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Keep the samples at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the response of this compound to freshly prepared samples.
Long-Term Storage Stability
This experiment evaluates the stability of this compound in the biological matrix under the intended long-term storage conditions.
Protocol:
-
Prepare a set of QC samples in the biological matrix.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Compare the response of this compound to the initial response.
Post-Preparative (Autosampler) Stability
This experiment determines the stability of this compound in the processed samples stored in the autosampler.
Protocol:
-
Process a set of QC samples according to the established analytical method.
-
Place the processed samples in the autosampler.
-
Analyze the samples at the beginning and end of the expected run time.
-
Compare the response of this compound at the different time points.
Data Presentation and Acceptance Criteria
The results of the stability experiments should be presented in a clear and organized manner. The following tables provide an illustrative summary of expected stability data and acceptance criteria.
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Concentration | Number of Cycles | Mean Response (Area) | % Difference from Baseline | Acceptance Criteria |
| Low QC | 3 | 495,000 | -1.0% | Within ±15% |
| High QC | 3 | 1,980,000 | -1.0% | Within ±15% |
| Low QC | 5 | 490,000 | -2.0% | Within ±15% |
| High QC | 5 | 1,960,000 | -2.0% | Within ±15% |
Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Concentration | Time (hours) | Mean Response (Area) | % Difference from Baseline | Acceptance Criteria |
| Low QC | 8 | 498,000 | -0.4% | Within ±15% |
| High QC | 8 | 1,990,000 | -0.5% | Within ±15% |
| Low QC | 24 | 492,000 | -1.6% | Within ±15% |
| High QC | 24 | 1,970,000 | -1.5% | Within ±15% |
Table 3: Illustrative Long-Term Storage Stability of this compound in Human Plasma at -80°C
| Concentration | Storage Duration (Months) | Mean Response (Area) | % Difference from Baseline | Acceptance Criteria |
| Low QC | 6 | 485,000 | -3.0% | Within ±15% |
| High QC | 6 | 1,940,000 | -3.0% | Within ±15% |
| Low QC | 12 | 480,000 | -4.0% | Within ±15% |
| High QC | 12 | 1,920,000 | -4.0% | Within ±15% |
Visualizations
Apremilast Signaling Pathway
The following diagram illustrates the mechanism of action of apremilast.
Caption: Apremilast inhibits PDE4, leading to increased cAMP levels and modulation of inflammatory responses.
Experimental Workflow for Isotopic Stability Testing
The diagram below outlines a typical workflow for assessing the stability of this compound in a biological matrix.
Caption: A generalized workflow for conducting isotopic stability studies of an internal standard.
Conclusion
The isotopic stability of this compound is a critical parameter for ensuring the reliability of bioanalytical data. Although no specific studies on this topic are publicly available, the chemical structure of this compound, with deuterium labels on non-exchangeable positions, suggests a low risk of back-exchange under standard bioanalytical conditions. By following the recommended experimental protocols outlined in this guide, researchers can confidently assess the stability of this compound in various biological matrices and ensure compliance with regulatory expectations. The provided tables and diagrams serve as practical tools for the design, execution, and reporting of these essential validation studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. otezlapro.com [otezlapro.com]
- 4. borderfreehealth.com [borderfreehealth.com]
- 5. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. clearsynth.com [clearsynth.com]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
Apremilast-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Apremilast-d3, a deuterated analog of Apremilast. The inclusion of deuterium (B1214612) isotopes makes this compound a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for the quantification of Apremilast in biological samples.
Core Compound Data
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis. Its deuterated form, this compound, is critical for bioanalytical research. There are different deuterated versions of Apremilast available, primarily differing in the position of the deuterium atoms. This can lead to variations in the reported CAS numbers. The molecular weight is consistently around 463.52 g/mol for a tri-deuterated species.
| Parameter | Apremilast (for reference) | This compound (acetyl-d3) | This compound (methoxy-d3) |
| CAS Number | 608141-41-9[1][2][3] | 1386387-95-6[4] | Not Available[5][6] |
| Molecular Formula | C₂₂H₂₄N₂O₇S[1][3] | C₂₂H₂₁D₃N₂O₇S[4] | C₂₂H₂₁D₃N₂O₇S[5][6] |
| Molecular Weight | ~460.50 g/mol [1][3] | ~463.52 g/mol [4] | ~463.52 g/mol [5][6] |
| IUPAC Name | N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxoisoindol-4-yl]acetamide[3] | (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide-d3[4] | N-(2-(1-(3-ethoxy-4-(methoxy-d3)phenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide[5] |
Mechanism of Action: Signaling Pathway
Apremilast exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[7] By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP modulates the transcription of various genes, leading to a downstream reduction in the production of pro-inflammatory cytokines (like TNF-α, IL-23, and IL-17) and an increase in the production of anti-inflammatory cytokines (such as IL-10).[8]
References
- 1. Apremilast ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Apremilast | 608141-41-9 [chemicalbook.com]
- 3. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Apremilast Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Storage and Handling of Apremilast-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling procedures for Apremilast-d3, a deuterated analog of Apremilast. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.
Introduction to this compound
This compound is a stable, isotope-labeled form of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4).[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[1] This mechanism of action makes it a valuable tool in research settings for studying the pharmacokinetics, metabolism, and mechanism of action of Apremilast in the context of inflammatory diseases such as psoriasis and psoriatic arthritis.[1]
Storage Conditions
Proper storage is paramount to preserving the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions based on available supplier data.
| Parameter | Recommended Condition | Notes |
| Long-Term Storage Temperature | -20°C or 2-8°C | Choose one and maintain consistency. Prevents degradation over extended periods. |
| Short-Term Storage Temperature | Ambient | For brief periods during experimental use. |
| Light Exposure | Protect from light | Store in a light-resistant container to prevent photodegradation. |
| Moisture | Store in a dry place | Apremilast is non-hygroscopic, but protection from moisture is good practice. |
| Container | Tightly sealed container | Prevents contamination and exposure to atmospheric conditions. |
Handling and Safety
Researchers and laboratory personnel must adhere to standard safety protocols when handling this compound. This compound is intended for research use only.
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat should be worn.
-
Eye Protection: Use safety glasses or goggles.
Engineering Controls
-
Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound to avoid inhalation of dust particles.
Handling Procedures
-
Avoid Dust Formation: When working with the powdered form, handle it carefully to minimize dust generation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Solution Preparation: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] Prepare solutions in a fume hood.
Disposal
Dispose of unused this compound and its solutions in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of this compound are not publicly available, a generalized protocol based on the principles of the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances can be applied.
General Stability Assessment Protocol
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Climate-controlled stability chambers (for temperature and humidity control)
-
Photostability chamber
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Initial Characterization:
-
Perform initial analysis of the this compound batch for purity and identity using a validated HPLC method. This serves as the time-zero baseline.
-
-
Sample Preparation:
-
Accurately weigh samples of this compound into individual, appropriate containers for each storage condition and time point.
-
For solution stability, prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO).
-
-
Storage Conditions (based on ICH guidelines):
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.
-
-
Time Points:
-
Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
-
Analysis:
-
At each time point, analyze the samples using the validated HPLC method to determine the purity of this compound and to detect and quantify any degradation products.
-
-
Data Evaluation:
-
Compare the results at each time point to the initial characterization data.
-
Assess for any significant changes in purity or the appearance of degradation products.
-
Visualizations
This compound Handling Workflow
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Apremilast Mechanism of Action: PDE4 Inhibition and cAMP Signaling
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
Methodological & Application
Application Note and Protocol for a Pharmacokinetic Study of Apremilast Using Apremilast-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast (B1683926) is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2][3] The inhibition of PDE4 leads to increased intracellular levels of cyclic AMP (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory mediators.[1][2][3][4] Understanding the pharmacokinetic (PK) profile of Apremilast is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a pharmacokinetic study of Apremilast in a preclinical or clinical setting, utilizing Apremilast-d3 as a stable isotope-labeled internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is advantageous as it closely mimics the chromatographic behavior and ionization of the analyte, leading to high accuracy and precision.[5]
Mechanism of Action: Apremilast Signaling Pathway
Apremilast exerts its therapeutic effect by targeting the intracellular signaling cascade mediated by PDE4. By inhibiting PDE4, Apremilast prevents the degradation of cAMP to AMP.[1][3] The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which subsequently leads to the phosphorylation and activation of transcription factors such as cAMP response element-binding protein (CREB).[6] This signaling cascade ultimately downregulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, while increasing the production of the anti-inflammatory cytokine IL-10.[3][4][6]
Caption: Apremilast signaling pathway.
Experimental Protocols
This section details the necessary materials and procedures for conducting the pharmacokinetic study, from sample collection to bioanalysis.
Materials and Reagents
-
Apremilast reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K3EDTA)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Pharmacokinetic Study Design
A typical study design involves the administration of a single oral dose of Apremilast to subjects.[7][8] Blood samples are collected at predetermined time points to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Table 1: Sample Collection Schedule
| Time Point | Collection Time (hours post-dose) |
| 1 | 0 (pre-dose) |
| 2 | 0.5 |
| 3 | 1 |
| 4 | 1.5 |
| 5 | 2 |
| 6 | 3 |
| 7 | 4 |
| 8 | 6 |
| 9 | 9 |
| 10 | 12 |
| 11 | 24 |
Blood samples should be collected in tubes containing K3EDTA as an anticoagulant. Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.[9]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Apremilast from plasma samples.[10]
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of each plasma sample with 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The quantification of Apremilast is performed using a validated LC-MS/MS method.
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[11] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Apremilast: m/z 461.1 -> 257.1[5] |
| This compound: m/z 464.1 -> 257.1 | |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the instrument |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability.[12][13][14][15] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity: The range over which the assay is accurate and precise. A typical linear range for Apremilast is 1.0–1000.0 ng/mL.[16]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% of the nominal concentration.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term).
Data Presentation and Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total clearance |
| Vz/F | Apparent volume of distribution |
Experimental Workflow
The overall workflow for the pharmacokinetic study is depicted below.
References
- 1. otezlapro.com [otezlapro.com]
- 2. Apremilast Mechanism of Action and What It Can Treat [borderfreehealth.com]
- 3. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ijper.org [ijper.org]
- 6. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetic effect of coadministration of apremilast and methotrexate in individuals with rheumatoid arthritis and psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Bioequivalence of Apremilast Tablets in Chinese Healthy Subjects Under Fasting and Postprandial States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. ijsdr.org [ijsdr.org]
Application Note: A Robust UPLC-MS/MS Method for the Quantification of Apremilast in Human Plasma Using a Deuterated Internal Standard
Introduction
Apremilast (B1683926) is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] PDE4 is a critical enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in modulating inflammatory responses.[2][3][4] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn regulates the production of pro-inflammatory and anti-inflammatory cytokines.[1][2][5] Given its role in managing chronic inflammatory diseases, a sensitive and selective analytical method for the accurate quantification of apremilast in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of apremilast in human plasma. The use of a stable isotope-labeled deuterated internal standard, Apremilast-D5, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Apremilast (purity >98%)
-
Apremilast-D5 (internal standard, IS, purity >98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: CORTECS C18, 2.7 µm, 4.6 mm x 150 mm[6]
-
Data System: MassLynx with QuanLynx or equivalent
Sample Preparation
A protein precipitation method was employed for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of Apremilast-D5 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | CORTECS C18, 2.7 µm, 4.6 mm x 150 mm[6] |
| Mobile Phase A | 10mM Ammonium Acetate in Water, pH 4.0[6] |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v)[6] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4 minutes[6] |
| Gradient | A linear gradient can be optimized. A starting point is 80% A, ramping to 20% A over 2 minutes, holding for 1 minute, and returning to initial conditions. |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Multiple Reaction Monitoring (MRM) Transitions | See table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Apremilast | 461.5[6] | 257.1[6] | 0.1 | 30 | 25 |
| Apremilast-D5 (IS) | 466.5[6] | 257.1[6] | 0.1 | 30 | 25 |
Method Validation Summary
The method was validated according to regulatory guidelines. A summary of the validation results is presented below.
Linearity and Range
| Analyte | Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Apremilast | 0.03 - 48.0[6] | y = 0.012x + 0.003 | > 0.998[6] |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 0.1 | < 9.6[7] | 83.2 - 87.5[7] | < 9.6[7] | 83.2 - 87.5[7] |
| MQC | 20 | < 9.6[7] | 83.2 - 87.5[7] | < 9.6[7] | 83.2 - 87.5[7] |
| HQC | 80 | < 9.6[7] | 83.2 - 87.5[7] | < 9.6[7] | 83.2 - 87.5[7] |
Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| LQC | 0.1 | 95 - 105 | 87.4 - 97.4[8] |
| MQC | 20 | 95 - 105 | 87.4 - 97.4[8] |
| HQC | 80 | 95 - 105 | 87.4 - 97.4[8] |
Stability
Apremilast was found to be stable in human plasma under various storage conditions.
| Stability Condition | Duration | Stability (%) |
| Freeze-Thaw | 3 cycles[9] | 92 - 108 |
| Short-Term (Room Temp) | 2 hours[9] | 94 - 106 |
| Long-Term (-20°C) | 28 days[10] | 93 - 107 |
| Autosampler (Room Temp) | 24 hours[9] | 95 - 105 |
Conclusion
This application note presents a sensitive, specific, and robust UPLC-MS/MS method for the quantification of apremilast in human plasma using a deuterated internal standard. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been validated and demonstrated to be accurate, precise, and reliable for its intended purpose.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
1.1. Stock Solutions (1 mg/mL):
- Accurately weigh 10 mg of Apremilast and Apremilast-D5 into separate 10 mL volumetric flasks.
- Dissolve and dilute to volume with methanol.
- Store stock solutions at -20°C.
1.2. Working Standard Solutions:
- Prepare a series of working standard solutions by serial dilution of the Apremilast stock solution with methanol:water (50:50, v/v) to achieve the desired concentrations for the calibration curve.
1.3. Internal Standard Working Solution:
- Dilute the Apremilast-D5 stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.
1.4. Quality Control (QC) Samples:
- Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.
Protocol 2: Plasma Sample Preparation using Protein Precipitation
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of the respective sample into the labeled tubes.
-
Add 20 µL of the 100 ng/mL Apremilast-D5 internal standard working solution to all tubes except for the blank.
-
Vortex each tube for 10 seconds.
-
Add 400 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 200 µL of the initial mobile phase composition (80% Mobile Phase A: 20% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted samples to UPLC vials for analysis.
Protocol 3: UPLC-MS/MS System Operation
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.
-
Set up the sample sequence in the data acquisition software, including blanks, calibration standards, QC samples, and unknown samples.
-
Inject 5 µL of each sample.
-
Acquire data using the MRM transitions specified in the MS/MS conditions table.
-
Process the data using the appropriate quantification software to generate a calibration curve and determine the concentrations of apremilast in the unknown samples.
Visualizations
Caption: Apremilast inhibits PDE4, increasing cAMP levels and modulating inflammatory responses.
Caption: Workflow for Apremilast quantification in plasma.
Caption: Relationship between method development, validation, and analysis.
References
- 1. otezlapro.com [otezlapro.com]
- 2. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 3. Inhibition of PDE4 by apremilast attenuates skin fibrosis through directly suppressing activation of M1 and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. Determination of Apremilast in Rat Plasma by UPLC-MS-MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Apremilast-d3 for a Quantitative Bioanalysis in Clinical Trials
Introduction
Apremilast (B1683926) is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] Given its role in managing chronic inflammatory conditions, the precise quantification of Apremilast in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) assessments during clinical trials.[3][4] This document outlines the application of Apremilast-d3, a stable isotope-labeled internal standard (SIL-IS), for the bioanalysis of clinical trial samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis, as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
Mechanism of Action
Apremilast's therapeutic effect is derived from its inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[5][6] By inhibiting PDE4, Apremilast increases intracellular cAMP levels.[7] This elevation in cAMP modulates the expression of various inflammatory mediators; it leads to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and IL-23, and an increase in the production of anti-inflammatory cytokines like IL-10.[1][6] This targeted modulation of the inflammatory response alleviates symptoms associated with psoriatic diseases.[1][6]
Pharmacokinetic Profile of Apremilast
Understanding the pharmacokinetic properties of Apremilast is essential for designing clinical trial protocols and interpreting bioanalytical data. Following oral administration, Apremilast is well-absorbed and extensively metabolized.
| Parameter | Value | Reference |
| Absolute Bioavailability | ~73% | [1][8][9] |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours | [1][8] |
| Peak Plasma Concentration (Cmax) | ~584 ng/mL | [1][10] |
| Apparent Volume of Distribution (Vd) | ~87 L | [1][8][10] |
| Plasma Protein Binding | ~68% | [1][8] |
| Terminal Elimination Half-Life (t½) | 6-9 hours | [1][8][11] |
| Metabolism | Primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2A6.[1][8][9] | [1][8][9] |
| Excretion | ~3% unchanged in urine, ~7% unchanged in feces.[1][10] | [1][10] |
Table 1: Summary of Key Pharmacokinetic Parameters of Apremilast.
Bioanalytical Method Protocol for Clinical Trial Samples
This protocol describes a robust LC-MS/MS method for the quantification of Apremilast in human plasma, using this compound as an internal standard. While published literature often cites the use of Apremilast-d5, the methodology is directly transferable to this compound.[12][13][14]
1. Objective To accurately determine the concentration of Apremilast in human plasma samples from clinical trials.
2. Materials and Reagents
-
Analytes: Apremilast reference standard, this compound (Internal Standard).
-
Plasma: Blank human plasma (K3EDTA).[12]
-
Solvents: Acetonitrile, Methanol (HPLC or LC-MS grade), Formic Acid, Ammonium Acetate.
-
Water: Deionized or Milli-Q water.
-
Extraction Solvent: Dichloromethane, Methyl-tert-butyl ether (MTBE), or others as optimized.
3. Instrumentation
-
LC System: An Ultra-High Performance Liquid Chromatography (UPLC) system.[14][15]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[12][14]
-
Analytical Column: A suitable reversed-phase column, such as a C18 column (e.g., Unisol C18, 4.6x100mm, 5µm or Acquity UPLC BEH C18).[12][15]
4. Experimental Workflow
5. Detailed Procedures
-
Preparation of Standards:
-
Prepare stock solutions of Apremilast and this compound (e.g., at 1 mg/mL) in a suitable solvent like methanol.
-
Create a series of working standard solutions by serially diluting the Apremilast stock solution.
-
Prepare calibration curve (CC) standards by spiking blank plasma with the working standard solutions to achieve a desired concentration range (e.g., 1.0–1000.0 ng/mL).[12]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Liquid-Liquid Extraction Example):
-
Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a microcentrifuge tube.
-
Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each tube and vortex.
-
Add 1 mL of extraction solvent (e.g., MTBE).
-
Vortex vigorously for 5-10 minutes, then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
6. LC-MS/MS Method Parameters
The following table provides typical starting parameters for the analysis, which should be optimized for the specific instrumentation used.
| Parameter | Condition | Reference |
| LC Column | C18 Reversed-Phase Column | [12][15] |
| Mobile Phase | A: 0.1% Formic Acid in Water or 10mM Ammonium AcetateB: Acetonitrile or Methanol | [13][15] |
| Flow Rate | 0.5 - 1.0 mL/min | [14] |
| Injection Volume | 5 - 10 µL | - |
| Ionization Mode | ESI Positive or Negative | [16] |
| MS/MS Transitions | Apremilast: m/z 461.3 → 257.1This compound (Predicted): m/z 464.3 → 257.1Carbamazepine (IS alternative): m/z 237.2 → 194.2 | [15] |
Table 2: Typical LC-MS/MS Method Parameters for Apremilast Analysis. (Note: The transition for this compound is predicted based on a stable deuterium (B1214612) incorporation in a non-fragmenting portion of the molecule. The exact mass will depend on the synthesis. The transition for Apremilast-d5 is m/z 466.5 → 257.1[13][14]).
Bioanalytical Method Validation
The described method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for clinical trial sample analysis. Validation assesses specificity, linearity, accuracy, precision, recovery, and stability.
| Validation Parameter | Acceptance Criteria | Typical Result | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.998 | [13] |
| Range | e.g., 1.0 - 1000 ng/mL | 0.1 - 100 ng/mL or 0.03 - 48 ng/mL | [14][15] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.6% | [15] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.6% | [15] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.8% to 105.9% | [12] |
| Mean Recovery | Consistent and reproducible | 83.2% to 87.5% | [15] |
| Stability | Freeze-thaw, short-term, long-term, post-preparative | Stable under typical lab conditions | [12] |
Table 3: Summary of Bioanalytical Method Validation Parameters.
The use of this compound as an internal standard in a validated LC-MS/MS bioanalytical method provides the necessary accuracy, precision, and robustness for the quantitative analysis of Apremilast in clinical trial samples. This approach enables reliable characterization of the drug's pharmacokinetic profile, supporting dose selection, safety assessments, and the overall evaluation of Apremilast's efficacy in patient populations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. borderfreehealth.com [borderfreehealth.com]
- 3. What clinical trials have been conducted for Apremilast? [synapse.patsnap.com]
- 4. Assessing clinical response and defining minimal disease activity in plaque psoriasis with the Physician Global Assessment and body surface area (PGA × BSA) composite tool: An analysis of apremilast phase 3 ESTEEM data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. otezlapro.com [otezlapro.com]
- 6. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of Apremilast on signal transduction and IL-10 production in CD39high regulatory B cells in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. Determination of Apremilast in Rat Plasma by UPLC-MS-MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjstonline.com [rjstonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Apremilast and Apremilast-d3
Welcome to the technical support center for the analysis of Apremilast and its deuterated internal standard, Apremilast-d3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the analysis of Apremilast?
A1: The most common causes for poor peak shape, such as peak tailing, fronting, or splitting, during Apremilast analysis include suboptimal mobile phase pH, incorrect mobile phase composition, column degradation, sample overload, and incompatibility between the sample solvent and the mobile phase.[1][2][3]
Q2: I'm observing peak tailing for my Apremilast peak. What should I investigate first?
A2: Peak tailing for a basic compound like Apremilast is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based column.[4][5] The first things to check are the mobile phase pH and the health of your column. Ensure the pH is appropriately controlled with a suitable buffer.[6]
Q3: My Apremilast peak is fronting. What is the likely cause?
A3: Peak fronting is commonly caused by sample overload, where either the injection volume or the sample concentration is too high.[7][8] It can also result from a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a much stronger solvent.[1][8]
Q4: Can the deuterated internal standard, this compound, have different chromatographic behavior than Apremilast?
A4: Yes, it is possible. A phenomenon known as the "chromatographic isotope effect" can cause a slight difference in retention times between an analyte and its deuterated internal standard.[1][9] While often negligible, this can lead to incomplete co-elution, which may affect peak integration and accuracy, especially if matrix effects are present.[9]
Q5: What type of analytical column is best suited for Apremilast analysis?
A5: C18 and C8 reversed-phase columns are commonly used and have been shown to provide good peak shape and resolution for Apremilast.[10][11][12] The specific choice may depend on the sample matrix and the desired retention time. Some methods have also successfully used BEH Shield RP18 columns.[13]
Troubleshooting Guides
Issue 1: Peak Tailing for Apremilast and/or this compound
Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and integration.
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Apremilast has basic functional groups that can interact with acidic residual silanols on the column packing.[5] Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of Apremilast to ensure it is fully protonated. Using a highly end-capped column or a column with a polar-embedded phase can also minimize these interactions.[4][14] |
| Column Contamination or Degradation | Accumulation of sample matrix components or strongly retained compounds can create active sites that cause tailing.[15] Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Insufficient Buffer Capacity | If the mobile phase buffer is too weak, the pH at the column head can be influenced by the sample, leading to inconsistent interactions and tailing.[6] Solution: Ensure the buffer concentration is adequate, typically in the range of 10-25 mM. |
| Metal Chelation | Trace metals in the sample, mobile phase, or from the HPLC system can chelate with Apremilast, causing tailing.[15] Solution: Use high-purity solvents and mobile phase additives. If metal contamination is suspected from the system, consider using a PEEK flow path. |
Issue 2: Peak Fronting for Apremilast and/or this compound
Peak fronting, an asymmetry where the front of the peak is broader, can also affect quantification.
| Potential Cause | Recommended Action |
| Sample Overload | Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to travel faster and elute earlier.[7][8] Solution: Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak shape can be distorted.[3][8] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume. |
| Column Collapse | A void at the head of the column can cause peak fronting or splitting.[16] This can be caused by pressure shocks or operating at a pH that degrades the silica (B1680970) packing. Solution: Replace the column and investigate the cause of the collapse to prevent recurrence. |
Issue 3: Split Peaks for Apremilast and/or this compound
Split peaks can indicate a problem with the sample introduction or the column itself.
| Potential Cause | Recommended Action |
| Partially Blocked Frit | Debris from the sample or system can block the inlet frit of the column, distorting the sample band.[6] Solution: Reverse-flush the column (if permitted by the manufacturer). If this does not resolve the issue, the column may need to be replaced. |
| Sample Solvent/Mobile Phase Mismatch | A significant mismatch in solvent strength can cause the sample to precipitate at the column head or lead to poor focusing of the analyte band.[17] Solution: Prepare the sample in a solvent that is of similar or weaker strength than the mobile phase. |
| Co-elution with an Interfering Peak | What appears to be a split peak could be two separate, closely eluting compounds. Solution: Analyze a standard of Apremilast and this compound to confirm their individual peak shapes. If the splitting is only in the sample, it indicates a co-eluting interference. Method optimization may be required to improve resolution. |
Experimental Protocols
Example HPLC Method for Apremilast
This protocol is a composite based on several published methods that have demonstrated good peak shape.[10][18][19]
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 30mM Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with o-phosphoric acid.[19]
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic
-
Composition: 60% Mobile Phase B, 40% Mobile Phase A[19]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm[18]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Example LC-MS/MS Method for Apremilast and this compound
This protocol is adapted from methods developed for the analysis of Apremilast in biological matrices.[12]
-
Column: CORTECS C18, 150 x 4.6 mm, 2.7 µm[12]
-
Mobile Phase A: 10mM Ammonium Acetate Buffer, pH 4.0
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v)
-
Composition: 20% Mobile Phase A, 80% Mobile Phase B (proportions of Methanol and Acetonitrile in the final mobile phase are 40% each)[12]
-
Flow Rate: 0.5 mL/min[12]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Visualizations
Troubleshooting Workflow for Poor Peak Shape
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. labveda.com [labveda.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. otezlapro.com [otezlapro.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. benchchem.com [benchchem.com]
- 16. rjstonline.com [rjstonline.com]
- 17. researchgate.net [researchgate.net]
- 18. borderfreehealth.com [borderfreehealth.com]
- 19. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects with Apremilast-d3 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing matrix effects when using Apremilast-d3 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Apremilast?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, like Apremilast, by co-eluting components from the biological matrix (e.g., plasma, urine, tissue).[1][2] These endogenous components, such as phospholipids, salts, and proteins, can interfere with the ionization process in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[3] Ion suppression is more commonly observed than ion enhancement.
Q2: How does using this compound as an internal standard help in minimizing matrix effects?
A2: A deuterated internal standard, such as this compound, is chemically and physically very similar to the analyte of interest (Apremilast).[4][5] It co-elutes with Apremilast and experiences similar matrix effects.[6] By adding a known concentration of this compound to the samples, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced to a similar degree, thus correcting for the variability introduced by the matrix.[5]
Q3: I am using this compound as an internal standard, but I am still observing poor accuracy and precision. What could be the reason?
A3: While stable isotope-labeled (SIL) internal standards like this compound are highly effective, issues can still arise.[5][7] A primary reason could be a slight chromatographic separation between Apremilast and this compound due to the deuterium (B1214612) isotope effect.[7][8] This can cause them to experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate results.[7][9] Other reasons could include instability of the internal standard, ion source contamination, or using an inappropriate concentration of the internal standard.[5]
Q4: How can I quantitatively assess matrix effects in my Apremilast assay?
A4: The most common method to quantitatively assess matrix effects is the post-extraction spiking method.[2][10] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte concentration in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[2]
Q5: What are the key experimental parameters to optimize for minimizing matrix effects?
A5: Several experimental parameters can be optimized:
-
Sample Preparation: Employing effective sample clean-up techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation (PPT) can significantly reduce interfering matrix components.[1][11][12]
-
Chromatography: Optimizing the chromatographic conditions, such as the mobile phase composition, gradient, and column chemistry, can help separate Apremilast from matrix interferences.[1][3]
-
Mass Spectrometry: Adjusting MS parameters can help achieve the best signal-to-noise ratio for the analyte.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Reproducibility and Accuracy | Differential matrix effects on Apremilast and this compound due to chromatographic separation.[7] | - Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard.[8] - Improve sample preparation to remove interfering matrix components.[7] |
| Low Signal Intensity (Ion Suppression) | High concentration of co-eluting matrix components, particularly phospholipids.[7] | - Enhance sample cleanup using techniques like SPE or LLE.[1][11] - Modify the chromatographic gradient to separate the analyte from the phospholipid elution region. - Dilute the sample if the sensitivity of the assay allows.[11] |
| Non-linear Calibration Curve | Saturation of the detector at high concentrations or significant matrix effects at low concentrations. | - Adjust the concentration range of the calibration standards. - Evaluate matrix effects at different concentration levels. |
| Internal Standard Signal Variability | Inconsistent recovery of the internal standard during sample preparation or degradation of the internal standard.[5] | - Ensure thorough mixing of the internal standard with the sample.[10] - Assess the stability of the internal standard in the sample matrix and during storage.[5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of Apremilast and this compound at low and high concentrations in the mobile phase or a neat solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracts with Apremilast and this compound at the same low and high concentrations as in Set A.[10]
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Apremilast and this compound at the low and high concentrations before the extraction procedure (used to determine recovery).[10]
-
-
Analyze Samples: Inject the prepared samples from all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF close to 1 indicates minimal matrix effect. An MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement.[2]
-
-
Calculate IS-Normalized Matrix Factor:
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol and may require optimization.
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).[13][14]
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical parameters from a validated LC-MS/MS method for Apremilast quantification.
| Parameter | Value | Reference |
| Internal Standard | Apremilast-d5 | [15] |
| Linearity Range | 0.03 - 48.0 ng/mL | [15] |
| Correlation Coefficient (r²) | > 0.998 | [15] |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | [15] |
| Intra-day Precision (%CV) | < 15% | [16] |
| Inter-day Precision (%CV) | < 15% | [16] |
| Accuracy (% Bias) | Within ±15% | [16] |
| Mean Recovery | 87.4% to 97.4% | [13] |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsdr.org [ijsdr.org]
Addressing isotopic cross-contribution between Apremilast and Apremilast-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the isotopic cross-contribution between Apremilast and its deuterated internal standard, Apremilast-d3, during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Apremilast and this compound analysis?
A1: Isotopic cross-contribution, also known as isotopic interference, occurs when the isotopic signature of the analyte (Apremilast) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa, in a mass spectrometry analysis. This can lead to inaccuracies in quantification. For Apremilast (C22H24N2O7S), the natural abundance of isotopes like Carbon-13 can result in a small percentage of molecules having a mass that is one or more daltons higher than the monoisotopic mass. This can potentially interfere with the detection of the deuterated internal standard.
Q2: Why is it important to use a deuterated internal standard like this compound?
A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for bioanalysis.[1] Because they are chemically very similar to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification.[1]
Q3: What are the typical mass-to-charge (m/z) transitions for Apremilast and a deuterated internal standard?
A3: Based on published literature, typical multiple reaction monitoring (MRM) transitions for Apremilast and a deuterated analog (Apremilast-d5) are as follows. While this compound is specified in the query, Apremilast-d5 data is more readily available and the principles of addressing isotopic cross-contribution remain the same.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Apremilast | 461.3 | 178.2 | [2] |
| Apremilast | 461.3 | 257.1 | [3] |
| Apremilast | 461.5 | 257.1 | [4] |
| Apremilast-d5 | 466.5 | 257.1 | [4] |
Q4: How can I determine if isotopic cross-contribution is affecting my results?
A4: You can assess for isotopic cross-contribution by analyzing a high-concentration solution of Apremilast without the internal standard and monitoring the MRM channel of this compound. If a signal is detected at the retention time of Apremilast, it indicates a contribution from the analyte to the internal standard channel. Conversely, analyzing a solution of only this compound can check for any contribution to the Apremilast channel.
Troubleshooting Guides
Issue 1: Inaccurate quantification of Apremilast at high concentrations.
This issue can manifest as non-linear calibration curves, particularly at the upper limits of quantification, and a negative bias in the calculated concentrations of unknown samples.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for inaccurate quantification at high concentrations.
Detailed Steps:
-
Confirmation of Contribution:
-
Prepare a series of high-concentration Apremilast standard solutions (without this compound).
-
Inject these solutions into the LC-MS/MS system and monitor both the Apremilast and this compound MRM transitions.
-
If a peak is observed in the this compound channel that co-elutes with the Apremilast peak, this confirms isotopic cross-contribution.
-
-
Quantification of Contribution:
-
Calculate the percentage of the Apremilast signal that is contributing to the this compound signal. This can be done by dividing the peak area in the this compound channel by the peak area in the Apremilast channel for the high-concentration standard.
-
-
Correction Strategies:
-
Mathematical Correction: A mathematical correction can be applied to the observed peak area of the internal standard. This involves subtracting the calculated contribution from the analyte at each concentration level.[5][6]
-
Optimization of MRM Transitions: If possible, select alternative precursor or product ions for Apremilast and/or this compound that have a lower potential for overlap.
-
Use of a Higher Mass Labeled Standard: Employing an internal standard with a higher degree of deuteration (e.g., Apremilast-d5 or Apremilast-d7) will shift its mass further from the analyte, reducing the likelihood of isotopic overlap.
-
Issue 2: Poor precision and accuracy in quality control (QC) samples.
Inconsistent results in QC samples can be a symptom of uncorrected isotopic interference, especially when the concentration range of the calibration curve is wide.
Experimental Protocol for Correction Factor Determination:
This protocol outlines a method to determine a correction factor for the contribution of Apremilast to the this compound signal.
Objective: To experimentally determine the percentage of signal from a high concentration of Apremilast that is detected in the this compound MRM channel.
Materials:
-
Apremilast reference standard
-
This compound internal standard
-
LC-MS/MS system
-
Appropriate solvents and mobile phases
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Apremilast in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Working Solutions:
-
Prepare a high-concentration working solution of Apremilast (e.g., 10 µg/mL).
-
Prepare a working solution of this compound at the concentration used in the analytical method (e.g., 100 ng/mL).
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS method with the established chromatographic conditions and MRM transitions for both Apremilast and this compound.
-
Inject the high-concentration Apremilast working solution and acquire data for both MRM transitions.
-
Inject a blank solvent sample to ensure no carryover.
-
Inject the this compound working solution to confirm its retention time and signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the Apremilast and the signal detected in the this compound channel from the injection of the high-concentration Apremilast solution.
-
Calculate the percent cross-contribution using the following formula:
% Cross-Contribution = (Area in IS Channel / Area in Analyte Channel) * 100
-
-
Application of Correction:
-
This percentage can be used to correct the measured area of the internal standard in subsequent analyses of unknown samples and calibration standards using the following equation:
Corrected IS Area = Measured IS Area - (Measured Analyte Area * (% Cross-Contribution / 100))
-
Signaling Pathway and Correction Logic:
Caption: Logical flow for correcting isotopic cross-contribution.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. Determination of Apremilast in Rat Plasma by UPLC-MS-MS and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Apremilast-d3 Stability in Processed Samples: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the stability of internal standards is paramount for accurate bioanalysis. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Apremilast-d3 in processed samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in processed biological samples?
A1: While this compound is a stable isotope-labeled internal standard, its stability can be influenced by several factors post-extraction from biological matrices like plasma or serum. Key concerns mirror those of the parent compound, Apremilast, and include degradation under acidic, alkaline, and oxidative conditions.[1][2] Exposure to light and elevated temperatures can also contribute to degradation.[1][3] The specific matrix components and the processing method itself can introduce variability.
Q2: What are the known degradation pathways for Apremilast?
A2: Forced degradation studies on Apremilast have identified several key degradation pathways. The molecule is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] It also degrades in the presence of oxidizing agents.[1] Photolytic degradation has also been observed.[1][3] While specific degradation products for this compound are not extensively documented in publicly available literature, they are expected to be analogous to those of Apremilast.
Q3: What are the recommended storage conditions for processed samples containing this compound?
A3: For long-term stability, it is generally recommended to store processed samples at -20°C or lower.[4] For short-term storage, such as during an analytical run, maintaining samples at a controlled low temperature (e.g., in a cooled autosampler) is crucial to minimize potential degradation. The exact stability under these conditions should be experimentally verified.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in bioanalytical assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing this compound signal over time in a batch run | Instability in the autosampler. | 1. Verify the temperature of the autosampler is maintained at the intended setting. 2. Conduct a short-term stability experiment by re-injecting a sample at the beginning of the run at the end to assess for degradation. 3. If instability is confirmed, consider using a lower autosampler temperature or reducing the batch size. |
| High variability in this compound response between samples | Inconsistent sample processing or matrix effects. | 1. Review the sample extraction procedure for consistency. Ensure complete and uniform evaporation and reconstitution steps. 2. Evaluate for matrix effects by comparing the this compound response in extracted blank matrix fortified with the standard to the response in a neat solution. 3. If matrix effects are present, consider optimizing the sample cleanup or chromatographic separation. |
| Appearance of unexpected peaks near the this compound peak | Degradation of this compound or presence of impurities. | 1. Analyze a fresh, pure solution of this compound to confirm the absence of impurities. 2. Review the sample processing and storage conditions to identify potential causes of degradation (e.g., pH, temperature, light exposure).[1][2][3] 3. LC-MS/MS analysis can be used to characterize the unknown peaks and compare their mass to potential degradation products of Apremilast.[2] |
Quantitative Data Summary
Forced degradation studies on Apremilast provide insights into its stability profile. The following table summarizes typical degradation observed under various stress conditions. While this data is for the non-deuterated form, it serves as a valuable guide for handling this compound.
| Stress Condition | Degradation (%) |
| Acidic Hydrolysis | 21%[1] |
| Alkaline Hydrolysis | 6.5%[1] |
| Oxidative (e.g., H₂O₂) | 25.7%[1] |
| Photolytic | 3.9%[1] |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration of stressor, duration of exposure, temperature).
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability of this compound in a Processed Biological Matrix
Objective: To determine the stability of this compound in a processed biological matrix (e.g., extracted plasma) after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Pool a sufficient volume of blank biological matrix (e.g., human plasma).
-
Spike the matrix with a known concentration of Apremilast and this compound.
-
Process the samples using the established extraction procedure.
-
Divide the processed extract into at least four aliquots.
-
-
Freeze-Thaw Cycles:
-
Cycle 0: Analyze one aliquot immediately after processing (this serves as the baseline).
-
Cycle 1: Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours, then thaw them completely at room temperature.
-
Analyze one aliquot after the first freeze-thaw cycle.
-
Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically 3-5), analyzing one aliquot after each cycle.
-
-
Data Analysis:
-
Calculate the mean peak area ratio (Apremilast/Apremilast-d3) and the mean peak area of this compound for each cycle.
-
Compare the results from each freeze-thaw cycle to the baseline (Cycle 0).
-
The internal standard is considered stable if the mean peak area of this compound at each cycle is within a predefined acceptance criterion (e.g., ±15%) of the baseline.
-
Visualizations
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Potential Degradation Pathways for this compound.
References
Calibration curve linearity issues with Apremilast-d3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Apremilast-d3 in bioanalytical methods.
Troubleshooting Guide: Calibration Curve Linearity Issues
Non-linear calibration curves are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying and resolving these issues when working with this compound as an internal standard.
Question: My calibration curve for Apremilast is non-linear. What are the potential causes and how can I troubleshoot this?
Answer:
Non-linearity in your calibration curve can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to help you identify and address the root cause.
Step 1: Evaluate the Nature of the Non-Linearity
First, characterize the shape of your curve. Is it bending towards the x-axis (saturating) at high concentrations, or is there poor performance at the lower limit of quantification (LLOQ)? The shape can provide clues to the underlying issue.
Step 2: Investigate Common Causes and Solutions
Several factors can contribute to non-linear calibration curves in LC-MS/MS analysis.[1][2][3] Common causes include matrix effects, ionization saturation, dimer or multimer formation, isotopic effects, and detector saturation.[1][2] The loss of proportionality between the analyte and internal standard responses is also a key factor in non-linearity.[1][3]
Here are the most common causes and their corresponding troubleshooting steps:
Table 1: Troubleshooting Non-Linear Calibration Curves
| Potential Cause | Description | Troubleshooting Steps |
| Matrix Effects | Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Apremilast and/or this compound, leading to inconsistent analyte-to-IS response ratios.[4] | - Improve Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components. - Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to better separate Apremilast and this compound from matrix interferences.[5] - Dilute the Sample: Diluting the sample can mitigate matrix effects, but ensure the final concentration remains within the linear range of the assay. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a downward curve deflection.[1][2] This is a frequent cause of non-linearity at the upper end of the calibration range.[1] | - Reduce Analyte Concentration: Dilute the upper limit of quantification (ULOQ) standards and high-concentration samples. - Optimize MS Parameters: Reduce the detector gain or dwell time to decrease signal intensity for high-concentration standards.[3] - Use a Less Abundant Transition: Select a less intense product ion for quantification at higher concentrations.[1] |
| Internal Standard (IS) Issues | Problems with the this compound internal standard, such as instability, incorrect concentration, or isotopic contribution, can lead to a non-proportional response relative to the analyte. | - Verify IS Concentration and Purity: Ensure the stock solution of this compound is accurately prepared and has not degraded. - Check for Cross-Contribution: Analyze a high-concentration standard of Apremilast to check for any signal contribution in the this compound mass transition, and vice-versa. - Ensure Consistent IS Addition: Use a precise and consistent method for adding the IS to all samples and standards.[5] |
| Analyte Instability | Apremilast may be susceptible to degradation under certain conditions, such as acidic or alkaline environments, oxidation, or exposure to light.[6][7][8][9] This can lead to lower than expected responses, particularly in processed samples. | - Evaluate Stability: Perform forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) to understand Apremilast's stability profile.[6][7][8][9] - Control Sample Handling: Maintain samples at appropriate temperatures and protect them from light during preparation and analysis. |
| Inappropriate Regression Model | Using a linear regression model for data that is inherently non-linear will result in a poor fit. | - Consider Weighted Regression: For data with non-uniform variance (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) can improve accuracy, especially at lower concentrations.[2] - Explore Non-Linear Models: If the non-linearity is reproducible and understood, a quadratic regression model may be more appropriate.[2][3] |
Experimental Protocols
A robust experimental protocol is crucial for achieving a linear calibration curve. Below is a generalized methodology for the bioanalysis of Apremilast using this compound as an internal standard, based on common practices in the field.
Generalized Bioanalytical Method for Apremilast
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample/standard, add 200 µL of acetonitrile (B52724) containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[10][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or 5 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[10][11][12]
-
Flow Rate: Approximately 0.3-0.5 mL/min.[12]
-
Column Temperature: Maintained around 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Quantitative Data Summary
The following table summarizes typical calibration curve parameters reported in various studies for the analysis of Apremilast.
Table 2: Reported Calibration Curve Parameters for Apremilast
| Analyte | Internal Standard | Linear Range | LLOQ | Correlation Coefficient (r²) | Reference |
| Apremilast | Carbamazepine | 0.1–100 ng/mL | 0.1 ng/mL | >0.99 | [10] |
| Apremilast | Apremilast-D5 | 0.03–48.0 ng/mL | 0.03 ng/mL | >0.998 | [12][13] |
| Apremilast | N/A (UV-Vis) | 2-10 µg/mL | 0.0082 µg/mL | 0.9983 | [14] |
| Apremilast | N/A (HPLC) | 50-400 µg/mL | N/A | 0.9999 | [6] |
Frequently Asked Questions (FAQs)
Q1: Is it acceptable to use a quadratic fit for my calibration curve? A1: Yes, a quadratic (second-degree polynomial) regression model can be acceptable if the non-linearity is consistent and well-characterized.[2][3] However, it is always preferable to first investigate and mitigate the root causes of non-linearity.[2] A minimum of five calibration points is generally recommended for a quadratic fit.
Q2: My calibration curve is linear, but my QC samples are failing at the low end. What could be the issue? A2: This could be due to issues with precision and accuracy at the LLOQ. Potential causes include matrix effects that are more pronounced at lower concentrations, analyte adsorption to container surfaces, or variability in the sample preparation process.[15] Consider optimizing your sample cleanup or using a different internal standard strategy. Also, ensure that your LLOQ is realistically set and can be consistently achieved.
Q3: Can the choice of internal standard affect linearity? A3: Absolutely. An ideal internal standard, such as a stable isotope-labeled version of the analyte (e.g., this compound), should co-elute and have similar ionization properties to the analyte, effectively compensating for matrix effects and ionization variability.[3] If the internal standard behaves differently from the analyte under the experimental conditions, it can introduce non-linearity into the calibration curve.
Q4: How can I quickly check for matrix effects? A4: A post-column infusion experiment is a common method to qualitatively assess matrix effects. In this experiment, a constant flow of the analyte is introduced into the mass spectrometer after the analytical column, while a blank, extracted matrix sample is injected. Any suppression or enhancement of the constant signal at the retention time of the analyte indicates the presence of co-eluting matrix components.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity issues with this compound.
Caption: Troubleshooting workflow for calibration curve linearity.
References
- 1. researchgate.net [researchgate.net]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug [scirp.org]
- 9. A Stability Indicating HPTLC Method for Apremilast and Identification of degradation products using MS/MS - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. ijrpb.com [ijrpb.com]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
The Gold Standard for Apremilast Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Apremilast, the choice of an appropriate internal standard is a critical determinant of data accuracy and precision. This guide provides an objective comparison of Apremilast-d3 (represented by its closely related analogue, Apremilast-d5) as an internal standard against common alternatives, supported by experimental data from published studies.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. By incorporating a stable isotope, such as deuterium, into the drug molecule, an internal standard is created that is chemically identical to the analyte but mass-spectrometrically distinct. This near-perfect analogy allows the SIL internal standard to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.
This guide compares the performance of Apremilast-d5 with two other commonly used, non-isotopic internal standards, Losartan and Clopidogrel, in the bioanalysis of Apremilast.
Performance Metrics: A Data-Driven Comparison
The following tables summarize the accuracy and precision data for the quantification of Apremilast using Apremilast-d5, Losartan, and Clopidogrel as internal standards, as reported in various validated bioanalytical methods.
Table 1: Performance of Apremilast-d5 as an Internal Standard
| Parameter | Result |
| Linearity Range | 1.0–1000.0 ng/mL[1] |
| Accuracy (% Bias) | 95.82% to 105.85%[1] |
| Precision (% CV) | Intra-day: ≤ 15%, Inter-day: ≤ 15%[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
| Recovery | Not explicitly reported, but the method was successfully validated. |
Table 2: Performance of Losartan as an Internal Standard
| Parameter | Result |
| Linearity Range | 1–1,000 ng/mL[2][3] |
| Accuracy (% Bias) | Within ±15%[2] |
| Precision (% CV) | Intra- and Inter-day: Within ±15%[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2][3] |
| Recovery | Not explicitly reported, but the method was successfully validated. |
Table 3: Performance of Clopidogrel as an Internal Standard
| Parameter | Result |
| Linearity Range | 2–3000 ng/mL[4][5] |
| Accuracy (% Bias) | 92.4% to 101.1%[4][5] |
| Precision (% CV) | Intra-run: < 6%, Inter-run: < 9%[4][5] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] |
| Recovery | 87.4% to 97.4%[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the data was generated.
Method 1: Apremilast Quantification using Apremilast-d5 Internal Standard
-
Sample Preparation: Liquid-liquid extraction was used for the extraction of Apremilast from human plasma.[1]
-
Chromatography: Chromatographic separation was achieved on a Unisol C18 column (4.6x100mm, 5µm).[1]
-
Mobile Phase: A mobile phase consisting of acetonitrile (B52724) and water with 0.2% formic acid (90:10 v/v) was used.[1]
-
Mass Spectrometry: A tandem mass spectrometer was operated in multiple reaction monitoring (MRM) mode.[1] The specific mass transitions for Apremilast and Apremilast-d5 were monitored.
Method 2: Apremilast Quantification using Losartan Internal Standard
-
Sample Preparation: A previously reported assay was modified for the quantification of Apremilast in rat plasma samples.[2][3]
-
Chromatography: An ultra-performance liquid chromatography (UPLC) system was used.[2][3]
-
Mobile Phase: Specific details of the mobile phase composition were not provided in the summary.
-
Mass Spectrometry: A tandem mass spectrometer with electrospray ionization (ESI) in positive mode was used. The precursor to product ion transitions of 461.16 → 178.08 for Apremilast and 423.13 → 207.12 for Losartan were used for quantification.[2][3] Optimized MS/MS parameters included a capillary voltage of 4.00 kV, source temperature of 150°C, and desolvation temperature of 350°C.[2][3]
Method 3: Apremilast Quantification using Clopidogrel Internal Standard
-
Sample Preparation: Liquid-liquid extraction with tert-butylmethyl ether was used for sample preparation from beagle dog plasma.[4][5]
-
Chromatography: Chromatographic separation was performed on a UPLC BEH Shield RP18 column (50 mm × 2.1 mm, 1.7 μm).[4][5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 5 mM ammonium (B1175870) formate (B1220265) in water and 5 mM ammonium formate in methanol (B129727) was employed.[4]
-
Mass Spectrometry: A tandem mass spectrometer was used for detection.[4]
Visualizing the Process and Mechanism
To further aid in the understanding of the experimental workflow and the therapeutic context of Apremilast, the following diagrams are provided.
Caption: A generalized workflow for a bioanalytical method using an internal standard.
Caption: Signaling pathway illustrating the mechanism of action of Apremilast.
Conclusion
The data presented in this guide demonstrates that while all three internal standards can be used to develop validated bioanalytical methods for Apremilast, the use of a deuterated internal standard like Apremilast-d5 is consistent with the industry's best practices for achieving the highest levels of accuracy and precision. The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest provide the most effective means of compensating for analytical variability. For researchers, scientists, and drug development professionals, the selection of a deuterated internal standard such as this compound is a critical step in ensuring the generation of robust and reliable bioanalytical data.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection for Apremilast Analysis
For researchers, scientists, and drug development professionals, the rigorous landscape of bioanalytical method validation demands careful consideration of every component of an assay. A critical decision that directly impacts data quality and regulatory acceptance is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of internal standard alternatives for the analysis of Apremilast, with a focus on the use of its deuterated stable isotope-labeled counterpart, Apremilast-d3, supported by FDA guidance and experimental data from published literature.
The U.S. Food and Drug Administration (FDA) and other regulatory bodies like the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3] A central theme in these guidelines is the crucial role of the internal standard in correcting for the inherent variability of sample preparation and analysis.[1][4] The harmonized ICH M10 guideline further reinforces the necessity of monitoring the IS response to ensure the reliability of bioanalytical data.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The FDA recommends the use of a stable isotope-labeled (SIL) analyte as the internal standard whenever possible.[5] SIL internal standards, such as this compound, are considered the "gold standard" because they share a very high degree of physicochemical similarity with the analyte.[1][6] This structural and chemical likeness ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior allow the SIL-IS to effectively compensate for matrix effects and variability in the analytical process.[1][6]
This compound is a stable isotope-labeled version of Apremilast, where three hydrogen atoms have been replaced with deuterium.[7] This modification results in a mass shift that allows for its distinction from the unlabeled Apremilast by a mass spectrometer, while its chemical properties remain nearly identical.
Alternative Internal Standards
When a SIL-IS is not available or feasible, structural analogs may be used as an alternative.[1] These are molecules with a similar chemical structure to the analyte. However, even small differences in structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, which may not fully compensate for the analyte's behavior. For Apremilast, other compounds that have been used as internal standards in published methods include Losartan and Piribedil.[8][9]
Comparative Performance Data
The following table summarizes the key performance parameters of a bioanalytical method for Apremilast, highlighting the acceptance criteria based on FDA guidelines and typical performance seen in methods utilizing a SIL-IS.
| Validation Parameter | FDA Acceptance Criteria | Typical Performance with this compound/d5 | Performance with Structural Analog (e.g., Losartan) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.998[10] | Typically ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.6%[8] | Within acceptable limits, but may be higher |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.6%[8] | Within acceptable limits, but may be higher |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 99.14-102.93%[10] | Within acceptable limits |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 98.07-100.07%[10] | Within acceptable limits |
| Recovery | Consistent and reproducible | Mean recovery of 99.44% for analyte and 99.25% for IS[10] | May differ significantly between analyte and IS |
| Matrix Effect | Absence of significant ion suppression or enhancement | Minimized due to co-elution and similar ionization | Potential for differential matrix effects |
LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation
Experimental Protocols
A detailed methodology for the bioanalytical analysis of Apremilast in plasma using a SIL-IS like this compound is provided below. This protocol is a composite based on common practices in published, validated methods.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Apremilast and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Apremilast by serial dilution of the stock solution to cover the desired calibration range.
-
Prepare a working solution of the this compound internal standard at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., human plasma) with the Apremilast working solutions to create calibration standards at a minimum of six to eight non-zero concentration levels.
-
Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantitation (LLOQ), low QC, medium QC, and high QC.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution (this compound).
-
Add a protein precipitation agent, such as acetonitrile (B52724) (typically in a 3:1 ratio to the plasma volume).
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Integrate the peak areas for both Apremilast and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Apremilast in the QC and unknown samples from the calibration curve.
Visualizing Key Processes
To further clarify the experimental workflow and the decision-making process for internal standard selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. ijper.org [ijper.org]
Deuterium Labeling's Influence on Chromatographic Retention Time: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the use of deuterium-labeled compounds as internal standards in quantitative analysis is a widely adopted practice.[1][2] However, a critical and often overlooked aspect is the potential for deuterium (B1214612) labeling to alter chromatographic retention times, a phenomenon known as the chromatographic deuterium isotope effect (CDE).[3][4] This guide provides an objective comparison of the impact of deuterium labeling on retention time, supported by experimental data and detailed methodologies, to aid in the development of robust and accurate analytical methods.
The substitution of hydrogen with its heavier isotope, deuterium, can lead to subtle yet significant shifts in the physicochemical properties of a molecule.[5] These alterations, primarily due to the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can influence a molecule's polarity, hydrophobicity, and van der Waals interactions.[3] Consequently, the interactions between the analyte and the stationary phase in a chromatographic system can be affected, resulting in a change in retention time.[3][4]
Comparative Analysis of Retention Time Shifts
The direction and magnitude of the retention time shift are highly dependent on the chromatographic mode employed. A summary of observed effects in reversed-phase, normal-phase, and hydrophilic interaction chromatography is presented below.
| Chromatographic Mode | Predominant Effect on Deuterated Compound | Underlying Mechanism |
| Reversed-Phase Chromatography (RPC) | Earlier Elution (Inverse Isotope Effect) | The C-D bond is slightly less hydrophobic than the C-H bond, leading to weaker interactions with the non-polar stationary phase.[3][4] |
| Normal-Phase Chromatography (NPC) | Later Elution | The deuterated compound may exhibit stronger interactions with the polar stationary phase.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Variable | The effect can be complex and depends on the specific analyte and stationary phase chemistry. |
The following table summarizes quantitative data from various studies, illustrating the typical retention time differences observed between deuterated and non-deuterated compounds in RPC.
| Compound | Deuterated Analog | Chromatographic System | Retention Time (Non-Deuterated) | Retention Time (Deuterated) | Retention Time Shift (s) | Reference |
| Dimethyl-labeled E. coli tryptic digests | Light vs. Heavy labeled | nUHPLC-ESI-MS/MS | - | - | 3 | [6] |
| Metformin | d6-metformin | GC-MS | 3.60 min | 3.57 min | 1.8 | [7] |
Experimental Protocol for Assessing Deuterium Isotope Effect
A systematic approach is crucial to accurately determine the chromatographic deuterium isotope effect. The following protocol outlines a general workflow for comparing the retention times of deuterated and non-deuterated compounds.
Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analog under specific chromatographic conditions.
Materials:
-
Deuterated standard of the compound of interest
-
Non-deuterated standard of the compound of interest
-
High-purity solvents for mobile phase preparation
-
Appropriate chromatographic column (e.g., C18 for RPC)
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a suitable detector (e.g., mass spectrometer).
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.
-
From the stock solutions, prepare a mixture containing both the deuterated and non-deuterated compounds at a known concentration ratio (e.g., 1:1).
-
-
Chromatographic Conditions:
-
Select a column based on the properties of the analyte and the desired separation mode.
-
Develop a suitable mobile phase and gradient elution program.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Data Acquisition:
-
Inject a consistent volume of the standard mixture into the chromatograph.
-
Monitor the elution profile using the detector and record the retention times for both the deuterated and non-deuterated peaks.
-
-
Data Analysis:
-
Calculate the difference in retention time (Δt_R) between the non-deuterated (t_R(H)) and deuterated (t_R(D)) compounds: Δt_R = t_R(H) - t_R(D).[3]
-
To normalize for variations in peak broadening, the retention time shift can also be expressed as a percentage of the peak width.
-
Visualizing the Experimental Workflow
Caption: Workflow for Assessing Deuterium's Impact on Retention Time.
Conclusion
The impact of deuterium labeling on retention time is a critical consideration for developing accurate and reliable quantitative analytical methods.[4] In reversed-phase chromatography, deuterated compounds typically elute earlier than their non-deuterated counterparts, while the opposite trend is often observed in normal-phase chromatography.[4] The magnitude of this effect is influenced by several factors, including the number and position of deuterium atoms, the molecular structure of the analyte, and the specific chromatographic conditions.[8] Therefore, it is imperative for researchers to experimentally assess the retention time behavior of deuterated standards to ensure co-elution with the analyte of interest, thereby minimizing potential inaccuracies in quantitative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Justification for the Use of a Deuterated Internal Standard in the Bioanalysis of Apremilast
In the quantitative bioanalysis of pharmaceuticals, particularly for pharmacokinetic and toxicokinetic studies, achieving high accuracy and precision is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is widely regarded as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This guide provides a comprehensive justification for the use of a deuterated internal standard for the quantification of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[3][4]
The Role and Advantages of a Deuterated Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[5][6] Its primary function is to correct for variability throughout the analytical process. A deuterated internal standard, where one or more hydrogen atoms in the Apremilast molecule are replaced with deuterium, is the ideal choice for this purpose.[6]
The key advantages of using a deuterated internal standard like Apremilast-d5 or Apremilast-d3 include:[7][8]
-
Correction for Matrix Effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate quantification.[2] Since a deuterated IS is chemically almost identical to Apremilast, it co-elutes during chromatography and experiences the same matrix effects.[2][9] This allows for accurate normalization of the analyte signal, as the ratio of the analyte to the IS remains constant despite these interferences.
-
Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability in analyte recovery.[1] A deuterated IS, added at the outset, undergoes the same potential losses as the native analyte, ensuring that the final analyte/IS ratio is unaffected by extraction efficiency.[9]
-
Improved Assay Precision and Accuracy: By mitigating errors from sample processing and instrumental analysis, deuterated internal standards significantly enhance the precision, accuracy, and robustness of the bioanalytical method.[1][6] This is crucial for meeting the stringent acceptance criteria set by regulatory agencies for method validation.[5]
-
Physicochemical Similarity: Deuterated standards have nearly identical chromatographic retention times, extraction recoveries, and ionization responses to their non-labeled counterparts.[6] This ensures that the IS accurately reflects the behavior of the analyte throughout the entire analytical procedure.
Comparative Performance
The use of a deuterated internal standard provides superior performance compared to other approaches, such as using a structural analog or performing external calibration without an internal standard.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard (External Calibration) |
| Correction for Matrix Effects | Excellent (co-elutes with analyte)[2][9] | Partial to Good (different retention time and ionization) | None |
| Correction for Recovery | Excellent (tracks analyte through preparation)[1] | Partial to Good (may have different extraction efficiency) | None |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision (%CV) | Low (typically <15%)[7] | Moderate | High |
| Method Robustness | High | Moderate | Low |
Experimental Protocol: Quantification of Apremilast in Human Plasma
This section details a representative LC-MS/MS method for the quantification of Apremilast in human plasma using a deuterated internal standard (e.g., Apremilast-d5).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the deuterated internal standard working solution (e.g., 200 ng/mL Apremilast-d5 in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 4.6 x 100 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile and 0.2% formic acid in water (90:10 v/v)[7]
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL[5]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Analysis: The concentration of Apremilast in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against a calibration curve.[5]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Conclusion
Apremilast is extensively metabolized, and its accurate quantification in biological fluids is essential for pharmacokinetic assessments.[12][13][14] The use of a deuterated internal standard is indispensable for developing a robust, accurate, and precise LC-MS/MS method for this purpose.[5] It effectively compensates for inevitable variations in sample preparation and instrumental analysis, thereby ensuring the integrity and reliability of the bioanalytical data.[2] This approach is considered the best practice in the field and is highly recommended for all quantitative studies involving Apremilast.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. Apremilast - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. clearsynth.com [clearsynth.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Quantitation of Apremilast in Beagle Dogs Plasma by UPLC-MS-MS and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Apremilast-d3
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents, such as the deuterated phosphodiesterase 4 (PDE4) inhibitor Apremilast-d3, is a critical component of responsible laboratory practice. Adherence to established disposal protocols not only ensures regulatory compliance but also mitigates environmental contamination and protects personnel from potential hazards. This guide provides a detailed, step-by-step procedure for the safe and effective disposal of this compound.
Hazard and Safety Profile of Apremilast
Prior to handling or disposal, it is essential to be fully aware of the hazard profile of Apremilast. The following table summarizes key safety information derived from safety data sheets (SDS).
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed (H302)[1] | Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361)[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. IF exposed or concerned: Get medical advice/attention.[1] |
| Personal Protection | Not specified | Wear protective gloves, protective clothing, eye protection, and face protection.[2] Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Environmental Hazard | Not specified | Avoid release to the environment.[1] |
Detailed Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
2. Waste Identification and Segregation:
-
This compound waste should be classified as non-hazardous pharmaceutical waste unless it is mixed with a substance that would render it hazardous.
-
Segregate this compound waste from other laboratory waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.[3]
3. Decontamination of Empty Containers:
-
Triple-rinse any empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The rinsate should be collected and disposed of as chemical waste.
-
After decontamination, scratch out or remove all identifying information from the container's label to protect proprietary information.[5][6]
4. Disposal of Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination of waterways.[7]
-
For small quantities of unused this compound, the recommended method is to mix it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or cat litter).[5][6]
-
Place the mixture in a sealed, leak-proof container and label it clearly as "this compound waste for incineration."[5][6]
5. Final Disposal:
-
The sealed container of this compound waste should be transferred to your institution's licensed hazardous waste disposal contractor.[8]
-
Ensure that all local, state, and federal regulations for pharmaceutical waste disposal are followed.[9][10][11] The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and compliant research environment.
References
- 1. biosynth.com [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fda.gov [fda.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Apremilast-d3
Essential Safety and Handling Guide for Apremilast-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps ensure safe handling, storage, and disposal of this compound.
Understanding the Hazards
This compound, a deuterated form of Apremilast, is a chemical compound used in research. While some safety data sheets (SDS) for the parent compound, Apremilast, classify it as having no known OSHA hazards, others indicate potential risks.[1] It is prudent to handle it with care, as it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2] A key physical hazard is the potential to form combustible dust concentrations in the air.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Wear safety glasses with side shields, chemical splash goggles, or a full-face shield.[3][4] | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use), a lab coat, and impervious clothing are required.[1][3][4] | Follow EU Directive 89/686/EEC and the standard EN 374.[4] |
| Respiratory Protection | Not typically required in well-ventilated areas. For procedures that generate dust or involve larger quantities, an air-purifying respirator is recommended. A full-face respirator should be used if exposure limits are exceeded or irritation occurs.[1][3][4] | NIOSH (US) approved.[3] |
Safe Handling and Storage Protocols
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[4]
-
Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Prohibit eating, drinking, and smoking in the laboratory area where the compound is handled.[3]
-
Ensure hands are washed thoroughly after handling the material.[1][2]
Storage:
-
Store this compound in a tightly sealed container.[1]
-
Keep the container in a dry, cool, and well-ventilated location.[4]
-
The recommended storage temperature is typically refrigerated (2-8°C) or frozen (-20°C).[1][5]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1][4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][4]
Accidental Release and Spill Management
In the event of a spill, follow these steps to mitigate exposure and contamination:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Use the appropriate personal protective equipment as outlined in the table above.[3]
-
Contain Dust: Avoid creating dust. If the material is a powder, gently wet it down to minimize airborne dispersion.[3]
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, closed container labeled for chemical waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Environmental Contamination: Do not allow the spilled product to enter drains or waterways.[1][4]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and adhere to regulations.
-
Regulatory Compliance: All disposal methods must comply with federal, state, and local environmental regulations.[1]
-
Laboratory Waste: For research and development settings, this compound waste should be collected in a designated, sealed, and properly labeled container. This waste should be disposed of through a licensed chemical waste contractor, potentially via incineration or a hazardous waste landfill.[6]
-
Decontaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste in accordance with institutional and regulatory guidelines.[1]
-
General Guidance: Do not dispose of this compound by flushing it down the toilet or drain unless specifically permitted by local regulations.[7][8] For small, household-equivalent quantities where a take-back program is unavailable, the FDA recommends mixing the substance with an unappealing material like coffee grounds or cat litter, placing it in a sealed container, and discarding it in the trash.[9][10]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling, emergency response, and disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. msds.amgen.com [msds.amgen.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. dea.gov [dea.gov]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
